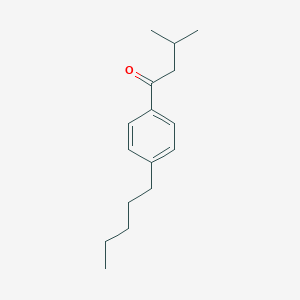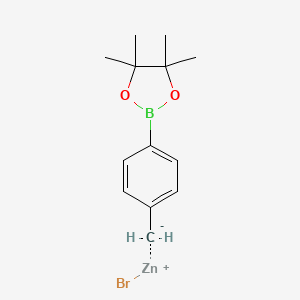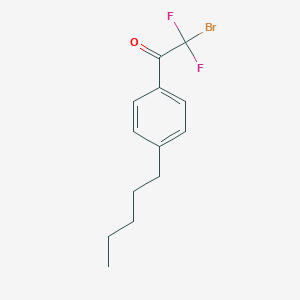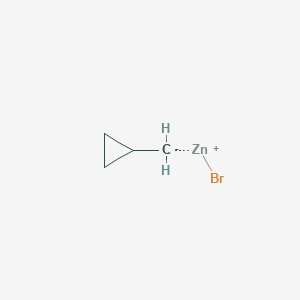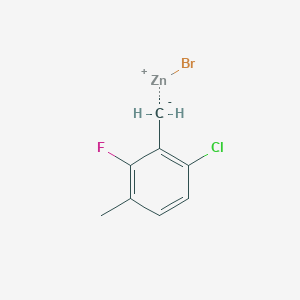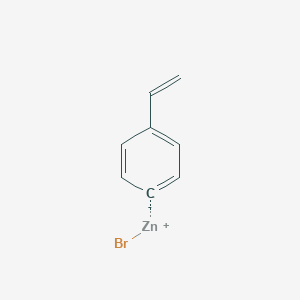
4-Styrenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Styrenylzinc bromide, 0.50 M in THF (4-SZB) is a reagent used in organic synthesis, specifically in the activation of aryl halides for cross-coupling reactions. It is a versatile reagent that has been used in a variety of applications in research and industry. 4-SZB is a unique reagent due to its ability to form strong bonds with aryl halides, as well as its low toxicity and relatively low cost. This makes it an attractive choice for various applications in organic synthesis.
科学的研究の応用
4-Styrenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers for use in medical devices. Additionally, this compound has been used in the synthesis of various biologically active compounds, such as proteins and peptides.
作用機序
The mechanism of action of 4-Styrenylzinc bromide, 0.50 M in THF is based on its ability to form strong bonds with aryl halides. This occurs through a nucleophilic substitution reaction, where the zinc bromide acts as the nucleophile and the aryl halide acts as the electrophile. The reaction proceeds with the formation of a zinc-aryl bond, which is then followed by the formation of a bromide ion. This bromide ion then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic when used in laboratory experiments. However, it is important to note that it is still a hazardous material and should be handled with care. In addition, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
実験室実験の利点と制限
The main advantage of 4-Styrenylzinc bromide, 0.50 M in THF is its ability to form strong bonds with aryl halides. This makes it an attractive choice for various applications in organic synthesis. Additionally, this compound is relatively non-toxic and relatively inexpensive, which makes it a good choice for laboratory experiments. However, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
将来の方向性
There are a number of potential future directions for 4-Styrenylzinc bromide, 0.50 M in THF. One potential direction is the use of this compound in the synthesis of biologically active compounds, such as proteins and peptides. Additionally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and polymers. Finally, this compound could be used in the development of new medical devices and materials.
合成法
4-Styrenylzinc bromide, 0.50 M in THF can be synthesized in a variety of ways. The most common method is the reaction of styrene with zinc bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and other byproducts, which can be separated by distillation. Another method involves the reaction of an aryl halide with zinc bromide in the presence of a base. This method produces a product that is more pure than the first method.
特性
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISDKBIUKHFCD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

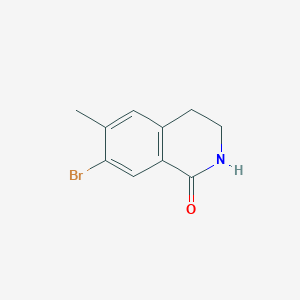
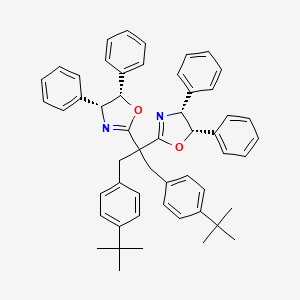
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)

